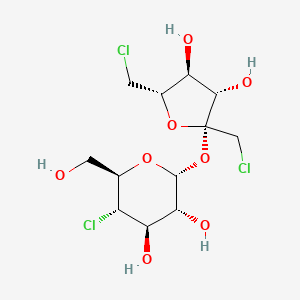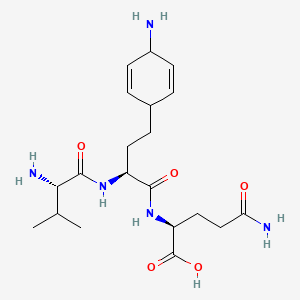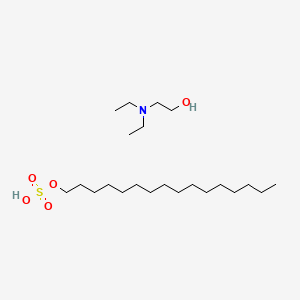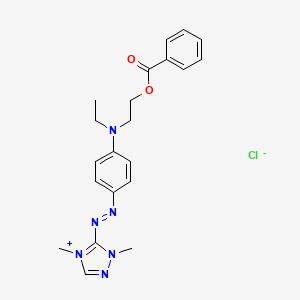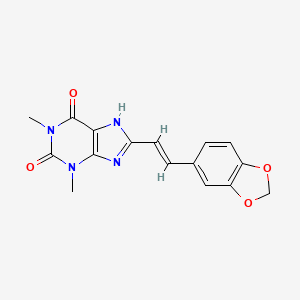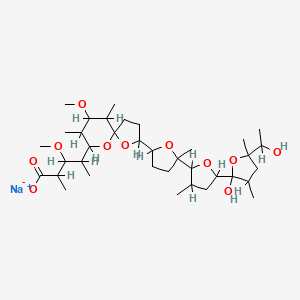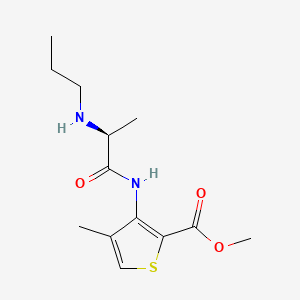
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’,3’-didehydro modification is introduced by dehydrating the 2’ and 3’ positions. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Deoxygenation: The 3’-deoxy modification is introduced by reducing the 3’-hydroxyl group. This can be done using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).
Functionalization: The alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- group is introduced through a series of coupling reactions, typically involving amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 7-oxo group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the double bond between the 2’ and 3’ positions, converting it back to a single bond.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with a single bond between the 2’ and 3’ positions.
Substitution: Various substituted analogs with different functional groups replacing the amino groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its structural similarity to thymidine allows it to be incorporated into DNA, where it can act as a chain terminator, inhibiting DNA polymerase activity.
Medicine
Medically, this compound has potential as an antiviral agent. Its ability to inhibit reverse transcriptase makes it a candidate for the treatment of viral infections such as HIV. It is also being investigated for its potential in cancer therapy, where it can interfere with the replication of rapidly dividing cancer cells.
Industry
In the industrial sector, this compound can be used in the production of diagnostic reagents and as a precursor for the synthesis of other biologically active molecules.
Mécanisme D'action
The primary mechanism of action of this compound involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator due to the absence of the 3’-hydroxyl group, which is necessary for the formation of the phosphodiester bond between nucleotides. This inhibition of DNA synthesis can lead to the death of rapidly dividing cells, such as viruses or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used as an antiviral agent.
3’-Azido-3’-deoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Similar in structure and function, used as an antiretroviral drug.
Uniqueness
What sets Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- apart is its unique functionalization, which imparts additional biological activity and specificity. The presence of the imidazo(1,5-b)pyridazin-2-yl group, in particular, may enhance its binding affinity to specific molecular targets, making it a more potent inhibitor of viral replication or cancer cell proliferation.
This compound’s unique structure and diverse applications make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Propriétés
Numéro CAS |
210469-32-2 |
|---|---|
Formule moléculaire |
C40H55N7O5 |
Poids moléculaire |
713.9 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C40H55N7O5/c1-30-34-22-23-36(45-47(34)37(43-30)20-14-7-6-13-19-35(49)31-17-11-10-12-18-31)42-26-16-9-5-3-2-4-8-15-25-41-27-32-28-46(40(51)44-39(32)50)38-24-21-33(29-48)52-38/h10-12,17-18,21-24,28,33,38,41,48H,2-9,13-16,19-20,25-27,29H2,1H3,(H,42,45)(H,44,50,51)/t33-,38+/m0/s1 |
Clé InChI |
HTWVWTCFQZOXJF-MLZZNZMKSA-N |
SMILES isomérique |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
SMILES canonique |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


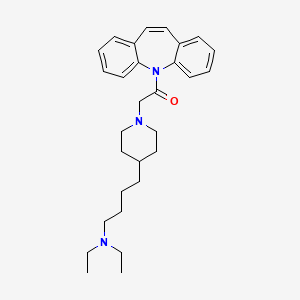
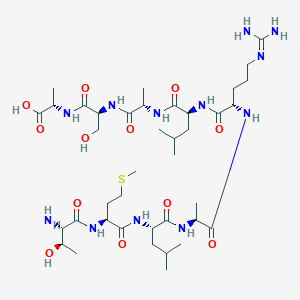


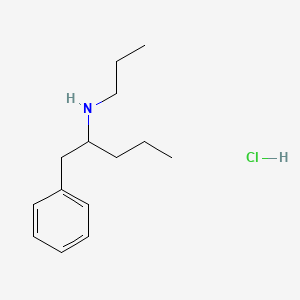
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
